5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (MPODT) is a novel organosulfur compound that has been studied for its potential applications in scientific research. MPODT has a unique chemical structure that makes it a versatile compound for use in various laboratory experiments. MPODT is a sulfur-containing heterocyclic compound that can be synthesized in the laboratory. It is an important compound for scientific research due to its potential applications in the fields of chemistry, biochemistry, pharmacology, and medicine.
Scientific Research Applications
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Pharmacological Research
- Summary of Application : Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles have been studied for their potential in inhibiting the linoleate oxygenase activity of ALOX15, a lipid peroxidizing enzyme .
- Methods of Application : The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
- Results : The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
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Synthetic Chemistry
- Summary of Application : The selective hydrolysis of methanesulfonate esters has been explored, illustrating the potential of these compounds in synthetic chemistry.
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Corrosion Inhibition
- Summary of Application : 4-methoxyphenyl acrylate derivatives have been studied for their effectiveness as corrosion inhibitors.
Safety And Hazards
Future Directions
Future research could focus on defining a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15, as suggested by a study on related compounds . Further studies could also explore the synthesis, characterization, and potential applications of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol.
properties
IUPAC Name |
5-(4-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-12-7-4-2-6(3-5-7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHZJAXROLHKEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350580 |
Source
|
Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
23766-26-9 |
Source
|
Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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